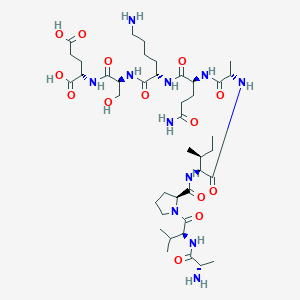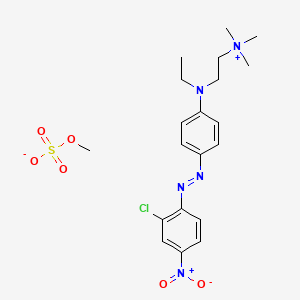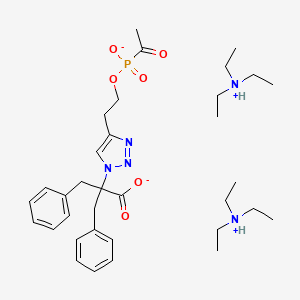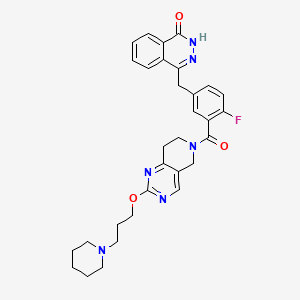
Antitumor agent-104
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-104 is a compound known for its ability to inhibit DNA damage repair in tumors. It achieves this by inhibiting the enzymatic activity of poly ADP ribose polymerase 1 (PARP1) and reducing the levels of poly ADP ribose (PAR) protein. Additionally, it suppresses the expression of cyclin-dependent kinase 12 (CDK12) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-104 involves multiple steps, including the introduction of functional groups that enable its antitumor activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that introduce the necessary functional groups for its activity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure the compound’s purity and efficacy. The exact methods are proprietary and not publicly available .
化学反应分析
Types of Reactions
Antitumor agent-104 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates that retain the compound’s antitumor activity. These intermediates are further processed to yield the final active compound .
科学研究应用
Antitumor agent-104 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA damage repair and the role of PARP1 and CDK12 in this process.
Biology: It is used to investigate the cellular responses to DNA damage and the pathways involved in cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, particularly those that are resistant to conventional therapies.
Industry: It is used in the development of new antitumor drugs and in the study of drug resistance mechanisms .
作用机制
Antitumor agent-104 exerts its effects by inhibiting the enzymatic activity of PARP1, which is involved in the repair of DNA damage. By inhibiting PARP1, the compound prevents the repair of DNA damage in tumor cells, leading to cell death. Additionally, it suppresses the expression of CDK12, which is involved in the regulation of the cell cycle. This dual inhibition results in the accumulation of DNA damage and the inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Veliparib: A PARP inhibitor that is being investigated for its potential in cancer treatment.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
Antitumor agent-104 is unique in its dual inhibition of PARP1 and CDK12, which provides a more comprehensive approach to inhibiting DNA damage repair and cell cycle regulation. This dual mechanism of action makes it a promising candidate for the treatment of cancers that are resistant to other therapies .
属性
分子式 |
C31H33FN6O3 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC 名称 |
4-[[4-fluoro-3-[2-(3-piperidin-1-ylpropoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C31H33FN6O3/c32-26-10-9-21(18-28-23-7-2-3-8-24(23)29(39)36-35-28)17-25(26)30(40)38-15-11-27-22(20-38)19-33-31(34-27)41-16-6-14-37-12-4-1-5-13-37/h2-3,7-10,17,19H,1,4-6,11-16,18,20H2,(H,36,39) |
InChI 键 |
FGGDDPHGBCQQLG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCOC2=NC=C3CN(CCC3=N2)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)

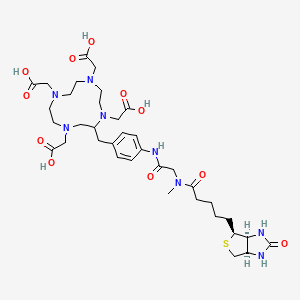
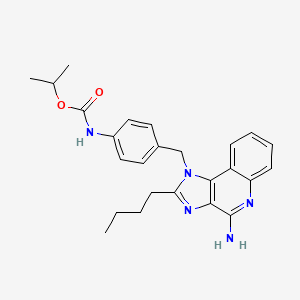
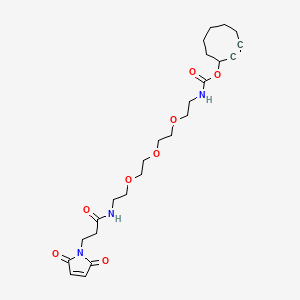
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
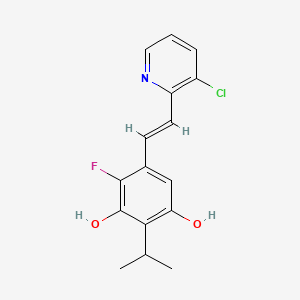
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
